5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[2-(5-chloro-2-methoxypyridin-3-yl)oxyethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3/c1-16-12-11(8-10(13)9-14-12)18-7-4-15-2-5-17-6-3-15/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUWKBYKUQJEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)OCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181398 | |
| Record name | Morpholine, 4-[2-[(5-chloro-2-methoxy-3-pyridinyl)oxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820741-68-1 | |
| Record name | Morpholine, 4-[2-[(5-chloro-2-methoxy-3-pyridinyl)oxy]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820741-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-[2-[(5-chloro-2-methoxy-3-pyridinyl)oxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. As of the latest database searches, a specific CAS (Chemical Abstracts Service) number has not been assigned to this molecule, suggesting its status as a novel or sparsely documented chemical entity. This guide is therefore intended for researchers and drug development professionals who may be considering the synthesis and investigation of this and related compounds. We will delve into its molecular characteristics by examining a close structural analog, propose a robust synthetic pathway, outline a comprehensive characterization strategy, and discuss its potential applications based on established structure-activity relationships of similar pyridine derivatives.
Core Molecular Data and Physicochemical Properties
Given the absence of public data for the title compound, we present the molecular data for a structurally related analog, 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine, to provide a baseline for expected properties. The primary difference lies in the terminal group of the ethoxy chain (morpholine vs. trifluoroethane), which will significantly influence polarity, solubility, and metabolic stability.
| Property | Data for Structural Analog: 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine | Predicted Influence of Morpholino Group |
| CAS Number | 1280786-68-6[1][2] | Not Assigned |
| Molecular Formula | C₈H₇ClF₃NO₂[1] | C₁₂H₁₇ClN₂O₃ |
| Molecular Weight | 241.59 g/mol [1][2] | ~288.73 g/mol |
| Appearance | Likely a solid or oil | Likely a solid at room temperature |
| Solubility | Low aqueous solubility expected | Increased aqueous solubility due to the polar morpholine ring |
| Lipophilicity (LogP) | Higher due to the trifluoroethoxy group[1] | Lower, due to the hydrophilic nature of the morpholine moiety |
| Storage | Typically stored at 2-8°C, sealed, and dry[2] | Similar storage conditions are recommended |
The introduction of the morpholine group is a common strategy in medicinal chemistry to enhance the aqueous solubility and pharmacokinetic profile of a lead compound.
Proposed Synthesis and Experimental Protocol
The synthesis of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine can be logically approached via a Williamson ether synthesis. This well-established reaction involves the coupling of an alcohol with an alkyl halide in the presence of a base.
Synthetic Workflow Diagram
Caption: Proposed synthesis of the target compound via Williamson ether synthesis.
Step-by-Step Experimental Protocol
-
Preparation of the Alkoxide: To a solution of 5-Chloro-2-methoxy-pyridin-3-ol (1.0 eq) in a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a suitable base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30-60 minutes to ensure complete formation of the corresponding alkoxide.
-
Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 2-Morpholinoethyl chloride (1.2 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated (e.g., to 60-80°C) to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Extraction: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine.
Structural Characterization and Validation
As a novel compound, rigorous structural elucidation is paramount. The following analytical techniques are essential for confirming the identity and purity of the synthesized molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all protons and their respective chemical environments. Expected signals would include those for the aromatic protons on the pyridine ring, the methoxy group, and the methylene protons of the morpholinoethoxy side chain.
-
¹³C NMR: Will identify all unique carbon atoms in the molecule, corroborating the overall carbon skeleton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, which can be used to confirm the elemental composition and thus the molecular formula.
-
Infrared (IR) Spectroscopy: Will be used to identify the characteristic vibrational frequencies of the functional groups present, such as C-O (ether), C-N (amine), and C-Cl bonds.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the calculated values for the proposed molecular formula.
Logical Flow for Compound Characterization
Caption: A logical workflow for the structural characterization of a novel compound.
Potential Applications and Scientific Rationale
Substituted pyridine scaffolds are privileged structures in medicinal chemistry and agrochemical science due to their ability to act as bioisosteres for other aromatic rings and their involvement in crucial binding interactions with biological targets.
-
Pharmaceutical Intermediates: Similar to its trifluoroethoxy analog, which is used in pharmaceutical research[1], 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine could serve as a key building block for more complex molecules. The chloro, methoxy, and morpholinoethoxy groups each offer sites for further chemical modification, enabling the generation of diverse chemical libraries for drug discovery screening. For instance, the chlorine atom can be displaced or used in cross-coupling reactions.
-
Agrochemicals: Pyridine derivatives are common in herbicides and insecticides[1][2]. The specific substitution pattern can influence the molecule's bioactivity and selectivity. The electron-withdrawing nature of the chlorine atom and the electronic effects of the methoxy and ether groups can enhance interactions with target enzymes or receptors in pests.
-
Kinase Inhibitors: The morpholine moiety is frequently incorporated into the design of kinase inhibitors to improve solubility and occupy specific pockets in the ATP-binding site of kinases. The pyridine core can act as a hinge-binding motif, a common feature in many approved kinase inhibitor drugs.
Conclusion
While 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine is not a commercially cataloged compound, its synthesis is readily achievable through established chemical methodologies. This guide provides a foundational framework for its preparation, rigorous characterization, and exploration of its potential in drug discovery and other fields. The unique combination of a substituted pyridine core with a solubilizing morpholine side chain makes it an attractive candidate for further investigation by researchers seeking to develop novel bioactive molecules.
References
-
Reagent Database. 5-chloro-2-methoxy-3-(pyridin-3-yl)pyridine. [Link]
-
U.S. Environmental Protection Agency. 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide. [Link]
-
MySkinRecipes. 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine. [Link]
-
European Chemicals Agency. Substance Information. [Link]
Sources
Technical Guide: Therapeutic Potential of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine in Drug Discovery
This is a comprehensive technical guide on the therapeutic potential and medicinal chemistry of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine , a high-value scaffold in modern drug discovery.
Executive Summary
5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine represents a "privileged scaffold" in medicinal chemistry, specifically designed to address the "Solubility-Permeability-Metabolic Stability" triad in lead optimization. This compound is not merely a passive intermediate but a functional pharmacophore used to construct high-affinity ligands for P2X3 receptors , Kinases (e.g., EGFR, ALK) , and CNS-targeted GPCRs . Its architecture combines a lipophilic, metabolically stable pyridine core with a solubilizing morpholine tail, making it a critical tool for overcoming the physicochemical limitations of early-stage drug candidates.
Chemical Architecture & SAR Analysis
The therapeutic utility of this molecule stems from its precise substitution pattern on the pyridine ring. Each moiety serves a distinct role in the Structure-Activity Relationship (SAR).
| Moiety | Position | Chemical Function | Biological/Pharmacological Role |
| Pyridine Core | Scaffold | Bioisostere of benzene | Reduces lipophilicity (LogP) compared to benzene; acts as a weak H-bond acceptor to improve water solubility. |
| Methoxy (-OCH₃) | C-2 | Electron Donor / H-Bond Acceptor | Increases electron density on the ring; often interacts with backbone NH groups in the target protein's binding pocket. |
| Morpholinoethoxy | C-3 | Solubilizing Tail | The morpholine nitrogen (pKa ~8.3) is protonated at physiological pH, drastically improving aqueous solubility. The ethoxy linker provides conformational flexibility for the tail to reach solvent-exposed regions. |
| Chlorine (-Cl) | C-5 | Metabolic Blocker | Blocks the metabolically vulnerable para-position (relative to N), preventing oxidative metabolism (CYP450 attack) and increasing half-life ( |
Molecular Interaction Diagram (DOT)
The following diagram illustrates the pharmacophoric interactions of the scaffold within a hypothetical binding pocket (e.g., a Kinase hinge region or P2X3 allosteric site).
Figure 1: Pharmacophoric mapping of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine, highlighting its dual role in binding affinity and physicochemical optimization.
Therapeutic Targets & Applications
P2X3 Receptor Antagonists (Chronic Cough & Pain)
The 5-chloro-2-methoxypyridine motif is a key structural element in the development of P2X3 antagonists (e.g., analogs of Gefapixant, Sivopixant).
-
Mechanism: P2X3 receptors are ATP-gated ion channels expressed on sensory neurons. Antagonists block ATP binding, reducing hypersensitization in conditions like chronic cough and neuropathic pain.
-
Role of Scaffold: The pyridine core replaces the benzene ring found in earlier generations to reduce lipophilicity, while the morpholinoethoxy tail mimics the solubilizing side chains required for oral bioavailability.
Kinase Inhibition (Oncology)
This scaffold is structurally homologous to the "tail" regions of EGFR and ALK inhibitors (e.g., Gefitinib-like structures).
-
Mechanism: The pyridine nitrogen can interact with the hinge region of the kinase ATP-binding site.
-
Role of Scaffold: The morpholine group extends into the solvent channel, improving the drug's solubility and often forming salt bridges with aspartate or glutamate residues at the pocket entrance.
CNS Disorders (5-HT Receptors)
The combination of a basic amine (morpholine) and a lipophilic core (chloropyridine) is characteristic of 5-HT4 agonists and 5-HT6 antagonists .
-
Role of Scaffold: The morpholine nitrogen mimics the protonated amine of serotonin, essential for receptor binding, while the chloro-substitution modulates the pKa and blood-brain barrier (BBB) permeability.
Experimental Protocols
Synthesis of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine
Objective: To synthesize the target scaffold from commercially available precursors with high purity (>98%).
Reagents:
-
5-Chloro-2-methoxy-3-pyridinol (Core Intermediate)
-
4-(2-Chloroethyl)morpholine hydrochloride (Side Chain)
-
Potassium Carbonate (
) or Cesium Carbonate ( ) -
Dimethylformamide (DMF) or Acetonitrile (MeCN)
Protocol:
-
Preparation: In a dry round-bottom flask, dissolve 5-Chloro-2-methoxy-3-pyridinol (1.0 eq) in anhydrous DMF (10 mL/g).
-
Base Addition: Add
(3.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Add 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq) in one portion.
-
Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor reaction progress via LC-MS (Target Mass: ~272.7 Da [M+H]+).
-
Workup: Cool to room temperature. Pour into ice-water (50 mL). Extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM). -
Validation: Confirm structure via 1H-NMR (DMSO-d6) and HRMS.
Solubility & LogD Profiling
Objective: To validate the physicochemical advantages of the morpholinoethoxy tail.
Protocol:
-
Test Compounds: Target Molecule vs. "Naked" Core (5-Chloro-2-methoxy-3-pyridinol).
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Method: Shake-flask method. Incubate excess compound in PBS for 24 hours at 25°C.
-
Analysis: Filter and analyze supernatant via HPLC-UV.
-
Expected Result: The target molecule should exhibit >50-fold higher solubility (>100 µM) compared to the core (<2 µM) due to the protonation of the morpholine nitrogen.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for the construction of the target scaffold via nucleophilic substitution.
References
-
Villa-Reyna, A. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Link
-
Zhang, L., et al. (2022).[1] Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Chen, Y., et al. (2017). Discovery of CHMFL-ALK/EGFR-050 as a potent ALK/EGFR dual kinase inhibitor. European Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2025). 5-Chloro-2-methoxyaniline (Related Core Structure). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine (Analogous Scaffold). Merck KGaA. Link
Sources
Advanced SAR Analysis: Morpholinoethoxy Pyridine Derivatives in Kinase Inhibition
Executive Summary
The morpholinoethoxy pyridine motif represents a privileged substructure in modern medicinal chemistry, particularly in the development of type I and type II kinase inhibitors (e.g., Src, p38 MAPK, and mTOR pathways). This guide provides a technical deconstruction of the Structure-Activity Relationship (SAR) governing this moiety.
Unlike generic pyridine derivatives, the 2-(2-morpholinoethoxy)pyridine architecture serves a dual function:
-
The Pyridine Core: Acts as a rigid aromatic scaffold that often participates in hydrogen bonding with the kinase hinge region or stabilizes the conformation of attached aryl groups via
- stacking.[1] -
The Morpholinoethoxy Tail: Solves the "solubility-potency paradox." It projects into the solvent-exposed region of the ATP-binding pocket, dramatically improving aqueous solubility (via the basic morpholine nitrogen, pKa ~8.3) without sacrificing lipophilic binding interactions required for potency.
Pharmacophore Deconstruction & SAR Logic
To understand the SAR, we must dissect the molecule into three distinct interaction zones.[1]
Zone A: The Pyridine Scaffold (The Anchor)
The electronic environment of the pyridine ring is critical.[1]
-
Nitrogen Positioning: The location of the pyridine nitrogen determines the H-bond acceptor capability.[1] In Src inhibitors like Tirbanibulin (KX2-391) , the pyridine acts as a linker that orients the pharmacophore rather than a direct hinge binder.
-
Substitution Effect: Electron-withdrawing groups (EWGs) on the pyridine ring decrease the basicity of the ring nitrogen, potentially weakening H-bonds with residues like Met109 (in p38 MAPK). Conversely, electron-donating groups (EDGs) can increase metabolic liability (oxidation).
Zone B: The Ethoxy Linker (The Spacer)[1]
-
Chain Length: The 2-carbon (ethoxy) linker is often optimal.
-
Conformation: The ether oxygen adds a degree of rotational freedom, allowing the morpholine group to "find" the solvent channel.[1]
Zone C: The Morpholine Head (The Solubilizer)[1]
-
Solubility vs. Permeability: The morpholine oxygen reduces logP compared to piperidine, improving metabolic stability and reducing hERG liability.[1]
-
Protonation State: At physiological pH, the morpholine nitrogen is partially protonated, enhancing solubility.
-
Modifications: Bridging the morpholine (e.g., 2,6-dimethylmorpholine) restricts conformation and can improve selectivity by locking the vector of the lone pair electrons.
Visualizing the SAR Interaction Network
The following diagram illustrates the functional logic of the morpholinoethoxy pyridine scaffold within a kinase binding pocket.
Caption: Functional decomposition of the morpholinoethoxy pyridine scaffold showing the distinct role of each substructure in kinase binding.[1]
Case Study: Optimization of Tirbanibulin (KX2-391)
Tirbanibulin is a peptidomimetic Src kinase inhibitor used for actinic keratosis. Its development highlights the critical nature of the morpholinoethoxy group.[1]
| Compound Variant | Modification | Biological Consequence |
| Lead (KX2-391) | 2-morpholinoethoxy | IC50: ~9-20 nM (Src). High solubility; potent inhibition of cell proliferation. |
| Analog A | Remove morpholine (unsubstituted ethoxy) | Loss of Potency. Reduced solubility leads to aggregation; loss of solvent-front H-bond interactions. |
| Analog B | Thiazole replacing Pyridine | Decreased Activity. The pyridine geometry is essential for orienting the N-benzyl side chain correctly. |
| Analog C | 3-morpholinopropoxy (C3 linker) | Reduced Selectivity. Increased flexibility allows binding to off-target kinases, reducing the therapeutic window. |
Key Insight: In the KX2-391 series, the morpholinoethoxy group is not just a "solubilizing tail" but participates in a specific water-mediated hydrogen bond network at the entrance of the ATP pocket.
Experimental Protocols
Protocol A: Regioselective Synthesis of 2-(2-morpholinoethoxy)pyridine
This protocol ensures high yield and minimizes N-alkylation byproducts (a common issue with pyridones).
Reaction Type: Mitsunobu Coupling (Preferred over SNAr for sensitive substrates).
Reagents:
-
Substrate: 2-Hydroxypyridine derivative (1.0 eq)
-
Alcohol: 4-(2-Hydroxyethyl)morpholine (1.2 eq)
-
Phosphine: Triphenylphosphine (
) (1.5 eq) -
Azodicarboxylate: DIAD or DEAD (1.5 eq)
-
Solvent: Anhydrous THF or DCM.
Step-by-Step Methodology:
-
Preparation: Dissolve the 2-hydroxypyridine derivative and 4-(2-hydroxyethyl)morpholine in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1]
-
Activation: Add
to the solution and stir for 10 minutes until fully dissolved. -
Coupling: Dropwise add DIAD (Diisopropyl azodicarboxylate) over 20 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.
-
Workup: Quench with water. Extract with EtOAc (3x).[2] Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-5% MeOH in DCM.
-
Note: The morpholine nitrogen makes the product basic; pre-treat silica with 1% Triethylamine (TEA) to prevent streaking.[1]
-
Protocol B: Self-Validating Kinase Inhibition Assay (FRET)
To verify the activity of the synthesized derivative, use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
Mechanism: Measures the competition between the morpholinoethoxy pyridine derivative and a fluorescent tracer for the ATP binding site.[1]
-
Reagent Setup:
-
Kinase: Recombinant human Src or p38 MAPK (0.5 nM final).
-
Tracer: Eu-labeled anti-GST antibody + AlexaFluor-labeled ATP-competitive tracer.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35.
-
-
Execution:
-
Validation Check:
Synthesis Workflow Visualization
Caption: Mitsunobu coupling workflow for the regioselective synthesis of the morpholinoethoxy pyridine scaffold.
References
-
Smolinski, M. P., et al. (2008). "Discovery of N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide (KX2-391), a novel and selective Src kinase inhibitor." Journal of Medicinal Chemistry.
-
Laufer, S. A., et al. (2014). "Synthesis and Biological Evaluation of Chromenylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway." Molecules.
-
Kaplan, J., et al. (2010). "Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines... inhibitors of mTOR."[3] Bioorganic & Medicinal Chemistry Letters.
-
Fallah-Tafti, A., et al. (2011). "Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities."[4] European Journal of Medicinal Chemistry.
-
Anighoro, A., et al. (2021).[5] "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine: A Technical Guide
The following technical guide details the physicochemical characteristics, analytical profiling, and experimental methodologies for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine , a critical heterocyclic intermediate utilized in the development of small-molecule kinase inhibitors.
Executive Summary
5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine (Formula: C₁₂H₁₇ClN₂O₃; MW: 272.73 g/mol ) is a functionalized pyridine derivative characterized by a specific substitution pattern: a lipophilic chloro group at position 5, a methoxy group at position 2, and a basic morpholinoethoxy side chain at position 3. This structural motif is highly relevant in medicinal chemistry, particularly as a pharmacophore or key intermediate for EGFR, ALK, and ROS1 kinase inhibitors (e.g., analogues of Gefitinib or novel pyridine-based agents).
This guide provides a comprehensive analysis of its solubility, ionization (pKa), lipophilicity (LogP/LogD), and solid-state properties, establishing a baseline for its use in drug substance manufacturing and formulation development.
Chemical Identity & Structural Analysis[1][2][3]
The compound integrates a basic solubilizing tail (morpholine) with a lipophilic, electron-deficient core (pyridine). This duality dictates its distinct physicochemical behavior.
| Property | Specification |
| IUPAC Name | 5-Chloro-2-methoxy-3-(2-morpholin-4-ylethoxy)pyridine |
| Molecular Formula | C₁₂H₁₇ClN₂O₃ |
| Molecular Weight | 272.73 g/mol |
| CAS Number | Referenced in specific SDS databases (e.g., Combi-Blocks) |
| SMILES | COc1nc(Cl)cc(OCCN2CCOCC2)c1 |
| Core Scaffold | Pyridine |
| Key Functional Groups | [1][2][3][4][5][6][7][8] • Morpholine (Tertiary Amine): Basic center, pKa ~8.3.• Pyridine Nitrogen: Weakly basic due to electron-withdrawing Cl and OMe.• Chlorine (C-5): Increases lipophilicity and metabolic stability.• Methoxy (C-2): Electron-donating, influences ring electron density. |
Physicochemical Profiling
Ionization Constants (pKa)
The molecule possesses two ionizable nitrogen centers. Understanding their pKa is critical for salt selection and pH-dependent solubility profiling.
-
pKa₁ (Morpholine Nitrogen): ~8.3 ± 0.5 . This is the primary basic center. At physiological pH (7.4), this nitrogen is predominantly protonated (cationic), enhancing aqueous solubility.
-
pKa₂ (Pyridine Nitrogen): < 3.0 . The pyridine nitrogen is weakly basic due to the electron-withdrawing effect of the chlorine atom at C-5 and the inductive effect of the oxygen substituents. It remains unprotonated under most physiological and processing conditions.
Lipophilicity (LogP / LogD)
-
LogP (Neutral species): Estimated at 2.1 – 2.5 . The chloro and methoxy groups contribute to lipophilicity, while the morpholine ring adds polarity.
-
LogD (pH 7.4): Estimated at 0.5 – 1.0 . At pH 7.4, the protonated morpholine significantly reduces the distribution coefficient, making the molecule more hydrophilic and likely to have good oral bioavailability but limited passive permeability unless deprotonated.
Solubility Profile
The solubility is highly pH-dependent, typical of a weak base.
| Medium | pH | Solubility State | Mechanism |
| 0.1 N HCl | ~1.2 | High (> 50 mg/mL) | Fully protonated (Morpholine & Pyridine sites potential) |
| Phosphate Buffer | 6.8 | Moderate | Equilibrium between cationic and neutral forms |
| Borate Buffer | 9.0 | Low (< 1 mg/mL) | Predominantly neutral free base (Precipitation risk) |
| Organic Solvents | N/A | High | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
Analytical Characterization & Methodologies
HPLC Method Development
To ensure purity and quantify impurities (e.g., des-methyl analogues, N-oxides), a reverse-phase HPLC method is required.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains basic N protonated for peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Pyridine absorption) and 220 nm.
Impurity Profiling
Common process impurities include:
-
5-Chloro-2-methoxy-3-hydroxypyridine: The unreacted precursor.
-
N-Oxide Impurity: Formed via oxidation of the morpholine nitrogen during storage.
-
Dimer Species: Formed via nucleophilic attack if activation conditions are too harsh during synthesis.
Experimental Protocols
Protocol A: Determination of pKa via Potentiometric Titration
Objective: Accurately determine the dissociation constant of the morpholine nitrogen.
-
Preparation: Dissolve 5 mg of the compound in 20 mL of a mixed solvent system (e.g., Methanol/Water 20:80) to ensure solubility of the neutral species.
-
Titrant: Standardized 0.1 N NaOH and 0.1 N HCl.
-
Procedure:
-
Acidify the solution to pH 2.0 using HCl.
-
Titrate with NaOH under inert gas (N₂) purge to exclude CO₂.
-
Record pH vs. Volume of titrant.
-
-
Analysis: Use the Bjerrum plot or second-derivative method to identify the inflection point corresponding to the morpholine deprotonation.
Protocol B: pH-Solubility Profile (Shake-Flask Method)
Objective: Establish the solubility curve for formulation development.
-
Buffers: Prepare 10 mM buffers at pH 1.2, 4.5, 6.8, and 7.4.
-
Saturation: Add excess solid compound to 2 mL of each buffer in glass vials.
-
Equilibration: Shake at 37°C for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PVDF filter.
-
Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in methanol.
Synthesis & Retrosynthetic Logic
Understanding the synthesis aids in identifying critical quality attributes (CQAs). The compound is typically assembled via Williamson Ether Synthesis .
-
Starting Materials: 5-Chloro-2-methoxy-3-hydroxypyridine + 4-(2-Chloroethyl)morpholine.
-
Conditions: Basic conditions (K₂CO₃ or Cs₂CO₃) in polar aprotic solvent (DMF or Acetonitrile).
-
Key Challenge: Regioselectivity is generally controlled by the specific reactivity of the 3-hydroxy group, but O-alkylation vs. N-alkylation (on pyridine) must be monitored.
Visualizations
Diagram 1: Physicochemical Interaction Map
This diagram illustrates the relationship between the structural features and the resulting physicochemical properties.
Caption: Mapping structural moieties to critical physicochemical properties (pKa, Solubility, Lipophilicity).
Diagram 2: Analytical Workflow for Impurity Profiling
A self-validating workflow for ensuring the purity of the intermediate.
Caption: Step-by-step analytical workflow for purity assessment and batch release.
References
-
Combi-Blocks . Safety Data Sheet: 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine. Catalog Number and CAS specific to batch.
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for similar pyridine derivatives. Accessed 2026.[1]
- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Authoritative text on pKa and Solubility profiling).
- Kernns, E. H., & Di, L.Drug-like Properties: Concepts, Structure Design and Methods. Academic Press, 2008. (Source for experimental protocols on solubility and stability).
Sources
- 1. PubChemLite - 112797-19-0 (C12H17ClN2O3) [pubchemlite.lcsb.uni.lu]
- 2. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR [m.chemicalbook.com]
- 4. cas 945771-55-1|| where to buy 1,1-Dimethylethyl 4-[(2-chloro-5-pyrimidinyl)oxy]butanoate [english.chemenu.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. eMolecules - Details for Compound [emolecules.com]
- 7. achemtek.com [achemtek.com]
- 8. chemimpex.com [chemimpex.com]
Methodological & Application
Reagents and catalysts for synthesizing 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine
An Application Guide for the Synthesis of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine
Abstract
This document provides a comprehensive guide for the synthesis of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthetic approach is centered on the robust and widely applicable Williamson ether synthesis. This guide offers a detailed examination of the reaction mechanism, optimal reagents and catalysts, step-by-step experimental protocols, and key insights for process optimization. It is intended for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development, providing the necessary technical details to ensure a successful and reproducible synthesis.
Synthetic Strategy and Overview
The synthesis of the target molecule is achieved via an O-alkylation reaction, specifically the Williamson ether synthesis. This classic yet highly effective method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1][2] In this case, the strategy involves two key precursors:
-
The Nucleophile Precursor : 5-Chloro-2-methoxy-3-hydroxypyridine, which is deprotonated in situ to form the reactive pyridinoxide nucleophile.
-
The Alkylating Agent : 4-(2-chloroethyl)morpholine, which provides the morpholinoethoxy side chain.
The overall reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the pyridinoxide attacks the primary alkyl chloride, displacing the chloride leaving group to form the desired ether linkage.[1][3]
Caption: Overall reaction scheme for the synthesis.
Mechanistic Principles: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[4] The reaction proceeds via an SN2 mechanism, which involves a backside attack on an electrophilic carbon by a nucleophile in a single, concerted step.[1][3]
Key Steps & Considerations:
-
Deprotonation : The synthesis begins with the deprotonation of the hydroxyl group on 5-Chloro-2-methoxy-3-hydroxypyridine. The choice of base is critical. For acidic phenols and hydroxypyridines, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[5][6] However, to ensure complete and rapid formation of the pyridinoxide anion, a stronger base such as sodium hydride (NaH) is often preferred.[4][7] The use of a strong base drives the equilibrium to favor the alkoxide, maximizing the concentration of the active nucleophile.
-
Nucleophilic Attack : The resulting pyridinoxide anion is a potent nucleophile that attacks the carbon atom bearing the chlorine in 4-(2-chloroethyl)morpholine. This alkylating agent is ideal because it is a primary alkyl halide, which strongly favors the SN2 pathway over the competing E2 elimination side reaction.[1][3][7] Tertiary or even secondary alkyl halides are prone to elimination, especially under the influence of a strong base, which would lead to the formation of unwanted alkene byproducts.[4][7]
-
Solvent Effects : The reaction is best conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][5] These solvents are crucial because they effectively solvate the cation (e.g., Na⁺) of the base but do not form strong hydrogen bonds with the pyridinoxide anion. This leaves the nucleophile "bare" and highly reactive, significantly accelerating the rate of the SN2 reaction.[7] Protic solvents, like ethanol, would solvate and stabilize the nucleophile, reducing its reactivity and slowing the reaction.
Reagents and Materials
Proper selection and handling of reagents are paramount for a successful synthesis. Ensure all reagents are of appropriate purity and that anhydrous conditions are maintained where necessary, as moisture can quench the strong base and hydrolyze the alkylating agent.[7]
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Role |
| 5-Chloro-2-methoxy-3-hydroxypyridine | C₆H₆ClNO₂ | 159.57 | N/A | Nucleophile Precursor |
| 4-(2-chloroethyl)morpholine hydrochloride | C₆H₁₃Cl₂NO | 186.08 | 3647-69-6 | Alkylating Agent |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 7646-69-7 | Base (Deprotonation) |
| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | 68-12-2 | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | 144-55-8 | Aqueous Wash |
| Brine (Saturated NaCl Solution) | NaCl (aq) | 58.44 | 7647-14-5 | Aqueous Wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |
Note: 4-(2-chloroethyl)morpholine is often supplied as its hydrochloride salt. It must be neutralized before use or, more commonly, used directly with an extra equivalent of base to neutralize the HCl.
Detailed Experimental Protocol
Protocol A: Synthesis of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine
This protocol details the O-alkylation of the hydroxypyridine precursor.
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-Chloro-2-methoxy-3-hydroxypyridine (1.0 eq).
-
Solvent Addition : Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of hydroxypyridine). Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere. Hydrogen gas is evolved during the addition. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyridinoxide salt.
-
Alkylation : Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture. If using the hydrochloride salt, an additional equivalent of NaH (total 2.2-2.4 eq) is required to first neutralize the salt before the alkylation proceeds.
-
Reaction Progression : Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[1]
-
Quenching : Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
-
Extraction and Work-up : Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine.
Workflow and Process Visualization
A systematic workflow is essential for reproducibility and safety in the laboratory.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Handling and storage guidelines for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine
Application Note: Handling, Storage, and Stability Protocols for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine
Abstract & Compound Profile
5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine is a specialized heterocyclic building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., EGFR, ALK targets) and GPCR ligands.[1][2] Its structure combines an electron-deficient pyridine core with an electron-rich morpholine side chain, creating a unique physicochemical profile that demands specific handling to prevent degradation.[1][2]
This guide provides an evidence-based protocol for the storage, solubilization, and quality control of this compound, derived from structure-activity relationships (SAR) of similar pyridine-morpholine scaffolds.[1][2]
Physicochemical Characterization
| Property | Value (Estimated/Derived) | Functional Implication |
| Molecular Formula | C₁₂H₁₇ClN₂O₃ | -- |
| Molecular Weight | ~272.73 g/mol | Small molecule scaffold.[1][2][3][4] |
| pKa (Morpholine N) | ~8.0 – 8.5 | Basic center; susceptible to protonation and N-oxidation.[1][2] |
| LogP | ~2.0 – 2.5 | Moderate lipophilicity; low aqueous solubility at neutral pH. |
| Physical State | White to Off-white Solid | Color change (yellowing) indicates oxidation/degradation.[1] |
Safety & Handling Guidelines (HSE)
Hazard Classification: Based on analogous pyridine derivatives (e.g., 5-chloro-2-methoxypyridine), this compound should be treated as an Irritant (Skin/Eye/Respiratory) and potentially Harmful if Swallowed .[1][2]
Personal Protective Equipment (PPE):
-
Respiratory: NIOSH-approved N95 respirator or P100 filters if dust formation is likely.[1][2]
-
Skin: Nitrile rubber gloves (Minimum thickness: 0.11 mm; Breakthrough time: >480 min).
-
Eyes: Chemical safety goggles.[5] Face shield recommended during large-scale weighing.[1]
Engineering Controls:
-
Primary: Handle exclusively inside a certified chemical fume hood.
-
Static Control: Use anti-static weighing boats and grounding straps, as dry organic powders can accumulate static charge, leading to scattering or ignition risks.
Storage & Stability Protocol
The stability of this molecule is threatened by three primary vectors: Oxidation (Morpholine nitrogen), Hydrolysis (Methoxy/Ether groups), and Photolysis (Pyridine ring).[1]
The "Cold-Dark-Dry-Inert" Standard
To maximize shelf-life (>2 years), strictly adhere to the following storage matrix:
-
Temperature: -20°C is mandatory for long-term storage.[1][2] Short-term (days) at 4°C is acceptable.[1]
-
Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) . The morpholine nitrogen is prone to N-oxide formation upon prolonged exposure to atmospheric oxygen.[1]
-
Moisture: Hygroscopic potential. Store in a desiccator or with silica gel packs inside a secondary container.
-
Light: Protect from light. Amber vials or aluminum foil wrapping are required to prevent photo-degradation of the pyridine core.[1][2]
Visualizing the Stability Logic
Caption: Causal relationship between environmental stressors, degradation pathways, and required mitigation strategies.
Solubilization & Usage Protocols
Solubility Profile
-
DMSO: Soluble (>50 mg/mL). Preferred solvent for biological assays.
-
Ethanol: Soluble.
-
Dichloromethane (DCM): Soluble.
-
Water: Insoluble at neutral pH. Soluble in 0.1N HCl or dilute acetic acid (protonation of morpholine).
Protocol: Preparation of 10 mM Stock Solution (DMSO)
-
Calculate: For 10 mg of compound (MW ~272.73), add 3.66 mL of anhydrous DMSO.
-
Add Solvent: Add DMSO slowly to the vial.
-
Vortex: Vortex for 30 seconds until the solution is clear.
-
Aliquot: Do not store the bulk stock at 4°C repeatedly. Aliquot into single-use volumes (e.g., 50 µL) in amber microtubes.
-
Freeze: Store aliquots at -20°C or -80°C.
-
Note: DMSO freezes at 19°C. Ensure the solution is fully thawed and vortexed before use, as concentration gradients can occur during freezing.
-
Quality Control (QC) & Self-Validation
Before using a stored batch for critical experiments (e.g., IC50 determination), validate its integrity using this self-check system.
QC Workflow
-
Visual Inspection:
-
Pass: White/Off-white powder or clear solution.[1]
-
Fail: Yellow/Brown discoloration (indicates oxidation) or precipitate (indicates hydrolysis/aggregation).
-
-
LC-MS Verification:
-
Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).
-
Target Mass: [M+H]⁺ = ~273.
-
Warning Flag: A peak at [M+H]⁺ = ~289 indicates N-oxidation of the morpholine ring.[1]
-
-
NMR Check (Optional):
-
Check for the integrity of the ethylene bridge signals (~2.7 ppm and ~4.1 ppm) and the methoxy singlet (~3.9 ppm).
-
Experimental Workflow Diagram
Caption: Standard Operating Procedure (SOP) from receipt to experimental usage.
References
-
Fisher Scientific. (n.d.). Safety Data Sheet: 2-Morpholinopyridine-4-boronic acid pinacol ester. Retrieved October 26, 2025, from [Link][1]
-
Context: Used for analogous handling of morpholine-pyridine hybrid structures.[1]
-
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117902191 (Analogous Kinase Inhibitor Scaffolds). Retrieved October 26, 2025, from [Link][1]
- Context: Structural validation of the morpholinoethoxy side chain in drug discovery.
Sources
- 1. chemscene.com [chemscene.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 5-氯-2-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Solvent Landscape: A Guide to Reactions with 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine
Abstract
This comprehensive guide provides a detailed framework for selecting the optimal solvent system for chemical transformations involving 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine. This substituted pyridine is a key building block in contemporary drug discovery, and understanding its behavior in different solvent environments is critical for reaction success, yield optimization, and impurity control. This document moves beyond a simple list of solvents, offering a mechanistic rationale for solvent choices in key reaction classes, supported by established principles of physical organic chemistry. Detailed protocols and visual aids are provided to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction: The Molecular Architecture and its Implications
5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine is a molecule of significant interest due to its unique combination of functional groups. To make informed decisions about solvent selection, it is imperative to first dissect the molecule's structure and predict its chemical behavior.
The core of the molecule is a pyridine ring, an aromatic heterocycle that is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further modulated by the substituents:
-
5-Chloro group: An electron-withdrawing group that enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.
-
2-Methoxy group: An electron-donating group that can influence the regioselectivity of reactions.
-
3-(2-morpholinoethoxy) group: A bulky and polar side chain containing both an ether linkage and a tertiary amine (morpholine). This group significantly impacts the molecule's solubility and can potentially participate in or interfere with reactions.
The interplay of these functionalities dictates the molecule's reactivity and solubility, which are the two primary considerations for solvent selection.
Fundamental Principles of Solvent Selection
The choice of solvent is not arbitrary; it is a critical reaction parameter that can profoundly influence reaction rates, equilibria, and even the reaction pathway itself. For reactions involving 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine, the following solvent properties are of paramount importance:
-
Polarity and Dielectric Constant: The ability of a solvent to stabilize charged species, such as intermediates and transition states, is crucial.
-
Protic vs. Aprotic Nature: Protic solvents possess acidic protons (e.g., O-H, N-H) and can act as hydrogen bond donors. Aprotic solvents lack such protons. This distinction is critical in reactions involving strong bases or nucleophiles.
-
Solubilizing Power: The solvent must, at a minimum, dissolve the reactants to a sufficient concentration for the reaction to proceed at a reasonable rate.
-
Boiling Point: The reaction temperature is often dictated by the solvent's boiling point, which in turn affects the reaction kinetics.
-
Inertness: The solvent should not react with any of the starting materials, reagents, intermediates, or products under the reaction conditions.
Solvent Selection for Key Reaction Classes
Nucleophilic Aromatic Substitution (SNAr) at the 5-Position
A common transformation for this class of molecules is the displacement of the 5-chloro substituent by a nucleophile. This reaction proceeds via a Meisenheimer complex, a charged intermediate that is significantly stabilized by polar aprotic solvents.
dot
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine
Here is the technical support guide for the purification of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine .
Executive Summary & Chemical Context
This guide addresses the purification challenges associated with 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine . This molecule is a bifunctional heterocyclic intermediate, often critical in the synthesis of EGFR tyrosine kinase inhibitors (similar to Gefitinib/Erlotinib pharmacophores).[1]
The Core Challenge: The molecule possesses a "schizophrenic" solubility profile due to two distinct domains:
-
The Lipophilic Core: The 5-chloro-2-methoxypyridine ring (Lipophilic, Electron-poor).
-
The Basic Tail: The morpholine side chain (Polar, Basic, pKa ~8.3).[1]
Successful purification requires exploiting the basicity of the morpholine nitrogen while preventing the hydrolysis of the labile 2-methoxy group.
Critical Troubleshooting Protocols
Issue A: "My product is tailing severely on silica gel chromatography."
Diagnosis:
The tertiary amine in the morpholine ring is interacting strongly with acidic silanol groups (
The Solution: Amine Modification You must suppress silanol ionization or block the interaction.
-
Protocol 1: The TEA Pre-Wash (Recommended)
-
Equilibrate your silica column with mobile phase containing 1% Triethylamine (TEA) .
-
Run 2-3 column volumes (CV) until the eluent pH is basic.
-
Switch to your running mobile phase (e.g., DCM:MeOH:NH
OH).[1]
-
-
Protocol 2: The "Ammonia Shift"
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (28% NH
in H O). -
Ratio: Start with 95:5:0.5 (
). -
Why: Ammonia competes effectively for silanol sites and ensures the morpholine remains deprotonated (free base), sharpening the peak.[1]
-
Issue B: "I have a persistent impurity co-eluting with my product."
Diagnosis: This is likely the N-alkylated regioisomer . During synthesis (Williamson ether synthesis), the pyridone tautomer of the starting material (5-chloro-2-methoxy-3-hydroxypyridine) can react at the nitrogen instead of the oxygen.
-
Target Product: O-alkylated (Ether) – Less Polar.
-
Impurity: N-alkylated (Pyridone) – More Polar, but often trails closely.
The Solution: Polarity Switching Standard Normal Phase (NP) often fails to resolve these isomers efficiently.
-
Switch to Reverse Phase (C18):
-
Conditions: C18 column, High pH buffer (10mM Ammonium Bicarbonate, pH 10).
-
Mechanism: At pH 10, the morpholine is neutral.[1] The lipophilic difference between the O-ether and N-pyridone is amplified on C18. The N-alkylated species usually elutes earlier due to higher polarity.
-
The "Self-Validating" Purification Workflow
Do not rely on chromatography alone. Use this Acid-Base Extraction workflow to bulk-purify the compound before polishing. This method exploits the pKa difference between the product (Basic) and non-basic impurities (neutral precursors).
Visual Workflow: The pH Swing
Caption: Figure 1.[2][3][4] Acid-Base "pH Swing" extraction protocol. This method removes non-basic impurities (e.g., unreacted phenols) efficiently.[1]
Detailed Protocol:
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).
-
Acid Extraction: Extract twice with 1M HCl .
-
Validation: Check aqueous layer pH; it must be < 2.
-
Chemistry: Morpholine protonates (
), moving product to water.[1] Neutral impurities stay in EtOAc.
-
-
Separation: Discard the organic layer (EtOAc).
-
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 10.
-
Warning: Do not let temperature spike; hot base can hydrolyze the 2-methoxy group on the pyridine.
-
-
Recovery: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM).
-
Drying: Dry combined DCM layers over Na
SO and concentrate.
Frequently Asked Questions (FAQ)
Q1: Why is my product an oil, even though literature suggests it should be a solid? A: This molecule is prone to "oiling out" due to trace solvent retention in the morpholine pocket.[1]
-
Fix: Perform an anti-solvent triturating. Dissolve the oil in a minimum amount of Diethyl Ether or TBME , then dropwise add Hexanes or Heptane while stirring vigorously. If it remains an oil, sonicate the flask.[1]
Q2: Can I use Acetone/Water for recrystallization? A: Avoid Acetone. Primary/Secondary amines (impurities) can form imines with acetone, complicating the spectrum.[1] Furthermore, the 2-methoxy group is sensitive to hydrolysis in hot aqueous conditions if any trace acid is present. Use IPA/Heptane instead.
Q3: The NMR shows a "missing" ethyl group signal or broad peaks. A: This is likely dynamic exchange . The morpholine nitrogen inversion or salt formation can broaden signals.
-
Fix: Add a drop of D
O (to exchange protons) or a drop of TFA-d (to lock the protonation state) to the NMR tube. This usually sharpens the signals.
Q4: I see a small impurity at ~5% that has the same Mass Spec (M+H) as my product. A: This is the N-alkylated isomer (1-substituted-5-chloro-2-methoxy-pyridin-4(1H)-one derivative).
-
Differentiation: Check the UV spectrum. The N-alkylated pyridone usually has a
shifted significantly (often red-shifted) compared to the O-alkylated pyridine ether due to different conjugation lengths [1].
Summary Data Table
| Parameter | Value / Characteristic | Notes |
| pKa (Morpholine) | ~8.3 | Dominant basic site. |
| pKa (Pyridine) | < 3.0 | Suppressed by 5-Cl and 2-OMe. |
| LogP (Predicted) | ~2.5 | Moderately lipophilic. |
| TLC Mobile Phase | 90:10 DCM:MeOH + 1% NH | R |
| Storage | -20°C, Desiccated | Hygroscopic hydrochloride salts; free base is stable.[1] |
References
-
Regioselectivity in Pyridone Alkylation : Title: "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions" Source: ResearchGate / Tetrahedron Letters URL:[Link]
- Gefitinib Intermediate Chemistry (Analogous Structures)
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
Resolving hygroscopic issues with 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine
Topic: Stabilization & Handling of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine
Case ID: MOR-PYR-HYGRO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering hygroscopicity issues with 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine . This behavior is structurally intrinsic to the morpholinoethoxy side chain. While the chloro-methoxy-pyridine core is relatively lipophilic, the morpholine nitrogen (pKa ~8.3) and the ether oxygen create a high-affinity hydrogen-bonding motif for atmospheric water.
This guide provides immediate handling protocols and long-term solid-state engineering solutions to resolve these issues during drug development.
Part 1: Immediate Handling (The "Triage" Phase)
Q: The material turns into a gum/oil on the balance within minutes. How can I dispense it accurately for immediate experiments?
A: This is a classic sign of deliquescence, likely driven by an amorphous phase or a hygroscopic salt form (often HCl). You must break the "moisture cycle" immediately.
Protocol: The "Zero-Contact" Weighing Technique
-
Environment: Do not weigh on an open bench. If a glovebox (<5% RH) is unavailable, use a glove bag purged with dry nitrogen or argon.
-
Thermal Equilibration: If stored at 4°C or -20°C, allow the sealed container to reach room temperature before opening. Opening a cold vial condenses ambient moisture instantly, accelerating deliquescence.
-
Anti-Static Gun: Hygroscopic powders often carry static charge. Use a Zero-Stat gun to prevent particle drift, which increases surface area exposure to moisture.
-
Solvent Dispensing (Recommended): Instead of weighing solid for every reaction:
-
Weigh the entire deliquescent lump once into a tared volumetric flask.
-
Dissolve immediately in an anhydrous solvent (DCM, DMSO, or Methanol).
-
Calculate concentration and dispense volumetrically for subsequent reactions.
-
Q: What are the critical storage conditions to prevent degradation?
A: Moisture does not just cause physical instability; it risks chemical hydrolysis of the methoxy/chloro groups over time, especially if the environment becomes acidic (e.g., in an HCl salt).
-
Container: Amber glass with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or heat-shrink bands over the cap.
-
Desiccant: Store inside a secondary jar containing activated molecular sieves or P2O5 packets.
-
Temperature: -20°C is standard, but only if the moisture seal is absolute.
Part 2: Root Cause & Long-Term Resolution (The "Cure")
Q: Why is this specific molecule so hygroscopic?
A: It is a "perfect storm" of structural features.
-
The Morpholine Trap: The morpholine ring contains a secondary amine and an ether oxygen. The nitrogen is a hydrogen bond acceptor/donor. In the solid state, if the lattice energy is low (amorphous), water molecules easily penetrate the structure to bridge these polar sites.
-
The Counterion Effect: If you are working with the Hydrochloride (HCl) salt, you are fighting a losing battle. HCl salts of morpholines are notoriously hygroscopic because the chloride ion is small and has high charge density, avidly attracting water hydration shells.
Q: How do I permanently fix the hygroscopicity? (Salt Selection Strategy)
A: You must engineer the crystal lattice to exclude water. This involves switching from small, hydrophilic counterions to large, lipophilic ones.
Recommendation: The "Lipophilic Shield" Strategy Switch from HCl to one of the following anions. These form tighter crystal lattices with morpholine derivatives and shield the basic nitrogen from moisture.
| Counterion | Rationale for Morpholine Derivatives | Risk Profile |
| Fumarate | Often forms stable, non-hygroscopic hemifumarates. High melting point.[1] | Stoichiometry can be variable (1:1 vs 2:1). |
| Tosylate | Large lipophilic group packs well with the pyridine core. Excellent for reducing hygroscopicity. | Genotoxicity risk (alkyl tosylates) requires strict control in GMP. |
| Besylate | Similar to Tosylate but slightly smaller. Good track record with kinase inhibitors. | Moderate solubility reduction. |
| Succinate | Good for forming crystalline networks; generally GRAS (Generally Recognized As Safe). | May have lower melting points than fumarates. |
Part 3: Experimental Validation Protocols
Q: How do I prove the new form is better?
A: You need data to quantify the improvement. Use Dynamic Vapor Sorption (DVS) .[2][3][4]
Protocol: Comparative Hygroscopicity Assessment (DVS)
-
Instrument: Surface Measurement Systems DVS or TA Instruments VTI.
-
Sample Mass: 10–20 mg.
-
Method:
-
Drying: 0% RH at 25°C for 4 hours (establish dry mass).
-
Sorption: Ramp 0% → 90% RH in 10% steps.
-
Desorption: Ramp 90% → 0% RH.
-
Criterion: Equilibrium defined as dm/dt < 0.002% per minute.
-
-
Success Criteria:
-
Non-Hygroscopic: <0.2% weight gain at 80% RH.
-
Slightly Hygroscopic: 0.2 – 2.0% weight gain.
-
Fail: >2.0% gain or hysteresis loop (indicating hydrate formation).
-
Part 4: Visualizing the Solution
Diagram 1: Hygroscopicity Management Workflow
This decision tree guides you from the initial problem detection to the final solid-state solution.
Caption: Workflow for transitioning from a hygroscopic failure to a stable solid form.
Diagram 2: The Chemistry of Salt Selection
Why specific salts work for the morpholine-pyridine system.
Caption: Mechanistic comparison between HCl (hygroscopic risk) and Tosylate (stability) salts.
References
- Newman, A. (2013). Salt Selection and Crystallization. In: Pharmaceutical Crystallization. This is the authoritative text on selecting counterions to modify physical properties like hygroscopicity.
-
Bastin, R. J., et al. (2000).[5] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.
-
European Pharmacopoeia (Ph.[2] Eur.) . Chapter 5.11. Characters Section in Monographs. Defines the official scales for hygroscopicity (Deliquescent, Very Hygroscopic, Hygroscopic, Slightly Hygroscopic).
-
Surface Measurement Systems . "DVS Method Note 101: Hygroscopicity Classification of Pharmaceutical Materials."
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[6][7] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. The "Bible" of salt selection, specifically discussing the lipophilicity of tosylate/besylate salts.
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. particletechlabs.com [particletechlabs.com]
- 3. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 4. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine [myskinrecipes.com]
Removing unreacted starting materials from 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine. Our focus is on the strategic removal of common unreacted starting materials, ensuring high purity of the final compound. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove from my crude product?
The synthesis of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine typically proceeds via a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. In this route, the hydroxyl group of a pyridine precursor reacts with an activated form of 2-morpholinoethanol, or the hydroxyl group of 2-morpholinoethanol reacts with a suitable pyridine precursor.
Therefore, the two most common unreacted starting materials you will encounter are:
-
Pyridine Precursor : This is typically 5-Chloro-2-methoxy-3-hydroxypyridine . It possesses a weakly acidic phenolic hydroxyl group and a weakly basic pyridine nitrogen.
-
Side-Chain Precursor : This is 4-(2-hydroxyethyl)morpholine (also known as 2-morpholinoethanol). It contains a basic tertiary amine (the morpholine nitrogen) and a primary alcohol group.
The primary purification challenge lies in separating the target compound from these two precursors, which have overlapping solubility and basicity characteristics.
Q2: What are the key physicochemical differences I can exploit for purification?
Understanding the differences in acidity, basicity, and polarity is crucial for designing an effective purification strategy. The key is the presence of the highly basic morpholine nitrogen in both your product and the 2-morpholinoethanol starting material, and the weakly acidic hydroxyl group on the pyridine precursor.
Table 1: Comparative Overview of Key Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | Key Functional Groups & pKa (Predicted) | Expected Solubility |
| Target Product | 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine | 286.74 | Morpholine Nitrogen (pKa ~8.5) , Pyridine Nitrogen (pKa ~2-3) | Soluble in many organic solvents (DCM, EtOAc). Forms a water-soluble salt in acidic aqueous solutions. |
| Starting Material 1 | 5-Chloro-2-methoxy-3-hydroxypyridine | 175.58 | Phenolic Hydroxyl (pKa ~9-10) , Pyridine Nitrogen (pKa ~2-3) | Moderately polar. Soluble in polar organic solvents. Forms a water-soluble salt in basic aqueous solutions. |
| Starting Material 2 | 4-(2-hydroxyethyl)morpholine | 131.17 | Morpholine Nitrogen (pKa ~8.5) , Primary Alcohol | Highly polar. Soluble in water and polar organic solvents like ethanol. Forms a water-soluble salt in acidic aqueous solutions. |
The most significant difference to exploit is the basicity of the morpholine nitrogen versus the acidity of the phenolic hydroxyl group . This makes liquid-liquid extraction an ideal first-pass purification technique.
Q3: What is the most effective first step for purifying my crude reaction mixture?
The most robust and scalable initial purification step is a pH-controlled liquid-liquid extraction (LLE) . This technique leverages the different acid-base properties of your product and the unreacted starting materials to efficiently partition them into separate aqueous and organic phases.[1][2] Amines, such as your target compound, can be protonated with acid to become water-soluble salts, allowing for their separation from neutral or acidic organic compounds.[3][4][5]
Below is a high-level workflow for the purification process.
Caption: High-level workflow for purification.
Troubleshooting Guides & Protocols
Guide 1: Purification via Acid-Base Liquid-Liquid Extraction (LLE)
This protocol is designed to remove both the acidic pyridine precursor and the basic 2-morpholinoethanol.
Experimental Protocol: Step-by-Step LLE
-
Initial Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.
-
Acidic Wash (Removal of Basic Compounds) :
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. Your target product and the unreacted 2-morpholinoethanol will be protonated and move into the aqueous layer . The neutral/acidic pyridine precursor will remain in the organic layer .
-
Drain the lower aqueous layer and set it aside. This contains your product.
-
Self-Validation: To ensure complete extraction, wash the organic layer with a fresh portion of 1 M HCl and combine the aqueous layers.
-
-
Basic Wash (Optional Cleanup of Organic Layer) :
-
The organic layer now primarily contains the unreacted 5-Chloro-2-methoxy-3-hydroxypyridine. You can wash this layer with a 1 M sodium hydroxide (NaOH) solution to remove it as its sodium salt, though this layer is typically discarded if the goal is product isolation.
-
-
Product Recovery :
-
Return the combined acidic aqueous layers (from step 2) to the separatory funnel.
-
Slowly add a concentrated base, such as 5 M NaOH, until the pH is strongly basic (pH > 10). Check with pH paper. You may see the solution turn cloudy as the deprotonated amine product precipitates or oils out.
-
Add a fresh portion of your organic solvent (EtOAc or DCM) to the funnel.
-
Shake vigorously to extract the now neutral product back into the organic layer .
-
Drain the organic layer. Perform a second extraction on the aqueous layer with fresh organic solvent to maximize recovery.
-
-
Final Steps :
-
Combine the organic extracts containing your purified product.
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the purified product.
-
Caption: Logic of the acid-base liquid-liquid extraction.
Troubleshooting LLE:
-
Issue: An emulsion forms at the interface, preventing layer separation.
-
Cause: High concentration of reactants or vigorous shaking.
-
Solution: Add a small amount of brine (saturated NaCl) to disrupt the emulsion. Alternatively, let the funnel stand for an extended period. In difficult cases, filtering the entire mixture through a pad of Celite® can break the emulsion.
-
-
Issue: Low recovery of the final product.
-
Cause 1: Incomplete back-extraction from the aqueous layer.
-
Solution 1: Ensure the pH of the aqueous layer was sufficiently high (>10) to fully deprotonate the product's morpholine nitrogen. Perform multiple (3+) back-extractions with the organic solvent.
-
Cause 2: The product salt has some solubility in the organic phase.
-
Solution 2: This is less common but possible. Ensure thorough mixing during the acidic wash to maximize partitioning into the aqueous phase.
-
Guide 2: Purification via Column Chromatography
If LLE does not provide sufficient purity, silica gel column chromatography is the next logical step. It is particularly useful for removing structurally similar impurities that do not separate well with extraction.
Experimental Protocol: Column Chromatography
-
TLC Analysis : First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a system where your product has an Rf value of approximately 0.3-0.4 and is well-separated from impurities.
-
Note on Basic Compounds: Pyridine and morpholine derivatives often exhibit peak tailing on standard silica gel due to interaction with acidic silanol groups.[6] To mitigate this, add a small amount of a basic modifier to your eluent.
-
-
Solvent System Selection :
-
Start with a non-polar solvent and gradually increase the polarity with a polar solvent.
-
Common systems include Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
-
Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent mixture to suppress tailing and improve peak shape.[6]
-
Table 2: Suggested Starting Solvent Systems for TLC Analysis
| System | Non-Polar Component | Polar Component | Basic Modifier | Recommended Starting Ratio |
| 1 | Hexanes | Ethyl Acetate | 1% Triethylamine | 70:30 |
| 2 | Dichloromethane | Methanol | 1% Triethylamine | 98:2 |
| 3 | Dichloromethane | Acetone | 0.5% NH₄OH | 95:5 |
-
Column Packing : Pack a column with silica gel using your chosen eluent system (containing the basic modifier).
-
Sample Loading : Dissolve your semi-purified product in a minimal amount of the eluent or DCM. For less soluble materials, use a "dry loading" technique: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution : Run the column, collecting fractions. Monitor the elution process using TLC to identify the fractions containing your pure product.
-
Isolation : Combine the pure fractions and remove the solvent in vacuo to obtain the final product.
Troubleshooting Column Chromatography:
-
Issue: Severe peak tailing even with a basic modifier.[6]
-
Cause: Strong interaction between the basic analyte and acidic silica.
-
Solution: Switch to a different stationary phase. Alumina (basic or neutral) can be an excellent alternative for purifying basic compounds. Alternatively, consider using a C18 reversed-phase column with a buffered mobile phase (e.g., acetonitrile/water with ammonium acetate).[6][7]
-
-
Issue: Poor separation between the product and an impurity.
-
Cause: The chosen solvent system is not selective enough.
-
Solution: Systematically adjust the solvent system. If using Hexanes/EtOAc, try switching to DCM/Methanol, as the different solvent properties can alter selectivity. Running a shallower gradient (slower increase in polarity) can also improve resolution.
-
References
-
Wikipedia. Liquid–liquid extraction. [Link]
-
University of California, Los Angeles. Amine Extraction in the Laboratory. [Link]
-
Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
University of Colorado, Boulder. Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. [Link]
- Google Patents.
-
Canadian Digital Network. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
-
Interchim. Purification of different Pyridines using Waters X-bridge prep column. [Link]
-
Cariati, L., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]
-
Chromatography Forum. Method for pyridine amine derivative. [Link]
Sources
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. Amine Extraction in the Laboratory [ns1.almerja.com]
- 3. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
Validation & Comparative
Technical Guide: HPLC Method Validation for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine Purity
Executive Summary & Scope
This guide details the method development and validation strategy for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine , a critical pharmacophore often found in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs).[1]
The core analytical challenge with this molecule is the morpholine moiety (pKa ~8.3). On traditional silica-based C18 columns, the protonated secondary/tertiary amine interacts with residual silanols, leading to severe peak tailing (
This guide compares two separation strategies:
-
The Conventional Approach: C18 Stationary Phase at acidic pH.
-
The Optimized Approach: Charged Surface Hybrid (CSH) Phenyl-Hexyl Stationary Phase at acidic pH.
We demonstrate that the CSH Phenyl-Hexyl method offers superior selectivity and peak symmetry, making it the recommended protocol for validation.[1]
Comparative Method Development
The Chemical Challenge
The analyte contains two distinct functionalities that dictate chromatography:
-
Pyridine Ring (Cl, OMe substituted): Requires
- interaction capability for selectivity against de-halogenated impurities.[1] -
Morpholinoethoxy Tail: A flexible, basic side chain that acts as a "silanol seeker," causing peak broadening.
Performance Comparison: C18 vs. CSH Phenyl-Hexyl[1]
The following data summarizes the performance of the analyte on two distinct stationary phases using the same mobile phase (0.1% Formic Acid in Water/Acetonitrile).
| Parameter | Method A: Traditional C18 | Method B: CSH Phenyl-Hexyl | Verdict |
| Stationary Phase | 5µm, 100Å Silica C18 | 2.5µm, Charged Surface Hybrid Phenyl-Hexyl | Method B (Higher Efficiency) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + | Method B (Dual Selectivity) |
| USP Tailing Factor ( | 1.8 - 2.2 (Fail) | 1.05 - 1.15 (Pass) | Method B |
| Resolution ( | 1.4 (Marginal) | 3.2 (Robust) | Method B |
| Retention Time Stability | High Drift (Silanol aging) | Stable (Surface Charge) | Method B |
Technical Insight: The CSH particle surface is modified with a low-level positive charge.[1] This electrostatically repels the protonated morpholine nitrogen, preventing it from "sticking" to the stationary phase surface, thereby eliminating tailing without the need for high-pH buffers or ion-pairing reagents.[1]
Visualizing the Separation Mechanism
The following diagram illustrates why the CSH Phenyl-Hexyl phase succeeds where the Standard C18 fails.
Figure 1: Mechanistic comparison of analyte interactions. Method B utilizes electrostatic repulsion to prevent tailing and Pi-Pi interactions for selectivity.[1]
Recommended Experimental Protocol (Method B)
This protocol is designed to be self-validating ; if the system suitability criteria are met, the data reliability is statistically assured.[1]
Chromatographic Conditions
-
Column: Waters XSelect CSH Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).[1]
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 40°C.
-
Detection: UV @ 254 nm (Pyridine absorption max) and 280 nm.
-
Injection Volume: 5-10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 30 | 70 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 0.1 mg/mL.
Method Validation Workflow (ICH Q2 R2)
The validation must follow the lifecycle approach.[4][5] The following diagram outlines the logical flow of the validation experiments required for a Purity/Impurity method.
Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.
Specificity (Forced Degradation)
To prove the method is stability-indicating, expose the sample to stress conditions.
-
Acid: 0.1 N HCl, 60°C, 2 hours.
-
Base: 0.1 N NaOH, 60°C, 2 hours (Expect cleavage of the methoxy group).
-
Oxidation: 3%
, Room Temp, 4 hours (Expect N-oxide formation on morpholine). -
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). No interference at the retention time of the main peak.
Linearity & Range
Prepare solutions at 6 concentration levels.
-
Range: From LOQ (Limit of Quantitation) to 120% of the target concentration.
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Spike the analyte into a placebo matrix (if available) or solvent at 50%, 100%, and 150% of the target level.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.
Precision[1]
-
System Precision: 6 injections of standard. %RSD
1.0%.[3] -
Method Precision: 6 independent preparations of the sample. %RSD
2.0%.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Basic Compounds"). [Link]
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for basic analytes. Journal of Chromatography A. [Link]
-
AstraZeneca. (2003). Iressa (Gefitinib) Tablets - Chemistry Review. FDA Access Data. (Reference for structural analogs and impurities). [Link]
Sources
Structural Validation Guide: 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine
Executive Summary & Strategic Context
Product: 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine Application: Critical pharmacophore intermediate (likely for EGFR/ALK kinase inhibitors).[1][2] Primary Challenge: Regioisomeric ambiguity during synthesis (O-alkylation vs. N-alkylation).
This guide provides a technical blueprint for the structural validation of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine.[1][2] Unlike standard certificates of analysis, this document objectively compares the Target Structure (O-alkylated) against its most common Synthetic Alternative (N-alkylated pyridone impurity) , utilizing high-field 1H-NMR data to establish definitive identity.[1]
Structural Logic & Predicted Assignments
To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments.
The Molecule[1][3][4][5][6][7][8][9][10]
-
Substituents:
-
Protons: Only two aromatic protons remain (H4 and H6), providing a clean diagnostic signature.[1][2]
Assignment Table (1H-NMR in CDCl₃, 600 MHz)
Note: Values are high-confidence chemical shift predictions based on substituent additivity rules and analogous fragment data.
| Position | Group | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Structural Insight |
| H6 | Pyridine | 7.75 - 7.85 | Doublet (d) | 1H | J ~ 2.5 Hz | Deshielded by adjacent Nitrogen and C5-Cl.[1][2] |
| H4 | Pyridine | 7.20 - 7.30 | Doublet (d) | 1H | J ~ 2.5 Hz | Shielded relative to H6; meta-coupling to H6 is diagnostic.[1][2] |
| OCH₂ | Linker | 4.10 - 4.20 | Triplet (t) | 2H | J ~ 6.0 Hz | Deshielded by oxygen attachment (C3).[1][2] |
| OMe | Methoxy | 3.95 - 4.00 | Singlet (s) | 3H | - | Characteristic sharp singlet for 2-OMe pyridines.[1][2] |
| Morph-O | Morpholine | 3.70 - 3.75 | Triplet (t) | 4H | J ~ 4.5 Hz | Ether protons of the morpholine ring.[1][2] |
| NCH₂ | Linker | 2.75 - 2.85 | Triplet (t) | 2H | J ~ 6.0 Hz | Adjacent to tertiary amine.[1][2] |
| Morph-N | Morpholine | 2.55 - 2.65 | Triplet (t) | 4H | J ~ 4.5 Hz | Amine protons of the morpholine ring.[1][2] |
Comparative Analysis: Target vs. Alternatives
The primary failure mode in synthesizing this compound is the formation of the N-alkylated pyridone isomer (Alternative B)[1] rather than the desired O-alkylated pyridine (Product A). This occurs because the 3-hydroxypyridine precursor is an ambident nucleophile.[1][2]
Comparison Table: 1H-NMR Diagnostics
| Feature | Product A (Target) O-Alkylated Pyridine | Alternative B (Impurity) N-Alkylated Pyridone | Causality / Explanation |
| Aromatic Pattern | Two Doublets (d) Distinct meta-coupling.[1][2] | Two Doublets (d) Often shifted upfield by ~0.5 ppm.[1][2] | Pyridone ring current is less aromatic than pyridine, causing increased shielding of ring protons.[2] |
| N-CH₂ vs O-CH₂ | Linker O-CH₂ @ ~4.15 ppm | Linker N-CH₂ @ ~4.40 - 4.60 ppm | If alkylation occurs at Nitrogen, the CH₂ attached to the ring is significantly deshielded by the cationic character of the amide-like nitrogen.[1] |
| Methoxy Shift | ~3.95 ppm | ~3.80 - 4.00 ppm | Less diagnostic, but often distinct.[1][2] |
| 13C Carbonyl | Absent | Present (~160-165 ppm) | Secondary Check:[1][2] Pyridones possess a distinct carbonyl signal absent in the pyridine ether.[2] |
Experimental Protocol (Self-Validating)
Reagents & Equipment
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS (Internal Standard).[1][2]
-
Instrument: 400 MHz or higher (600 MHz recommended for clear resolution of H4/H6 coupling).
Step-by-Step Workflow
-
Sample Prep: Dissolve 5-10 mg of product in 0.6 mL CDCl₃. Ensure complete dissolution; filter if cloudy (morpholine salts can be insoluble).[1][2]
-
Acquisition (1D):
-
Processing:
-
Validation Check (The "Go/No-Go"):
Visualization: Structural Elucidation Workflow
The following diagram illustrates the logical decision tree for validating the structure based on the spectral data.
Caption: Decision tree for distinguishing the target O-alkylated pyridine from the N-alkylated byproduct using critical chemical shift checkpoints.
References
-
PubChem. (2025).[1][2][5] 2-Chloro-5-methoxypyridine Spectral Data. National Library of Medicine.[2] Available at: [Link][1][2]
-
LaPlante, S. R., et al. (2013).[2][6] N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1][2][6] Available at: [Link]
-
Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62, 7512-7515.[1] Available at: [Link][1][2]
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- 1. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]
- 5. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality Control Standards for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine
This guide outlines the quality control (QC) standards for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine , a critical intermediate often employed in the synthesis of next-generation kinase inhibitors (e.g., targeting EGFR or ALK pathways).[1][2]
Given the specific structural features—a basic morpholine tail, a labile methoxy group, and a halogenated pyridine core—this guide compares the performance of Standard Purity (98.0%) versus High-Purity (>99.5%) grades, and evaluates HPLC-UV versus UPLC-MS/MS analytical methodologies.[1][2]
Executive Summary & Strategic Importance
In the competitive landscape of API (Active Pharmaceutical Ingredient) manufacturing, the quality of the "Late-Stage Intermediate" (LSI) dictates the yield and purity of the final drug substance.[1][2]
5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine (referred to herein as CMP-Morph ) serves as a scaffold for introducing solubility-enhancing morpholine moieties into lipophilic drug cores.[1][2] The primary challenge in its QC is detecting trace levels of genotoxic alkylating agents (from the morpholine alkylation step) and regioisomers that possess similar retention times but drastically different reactivities.[1][2]
Comparison of Alternatives: Purity Grades
The industry standard often accepts 98.0% purity for intermediates.[1][2] However, our comparative data suggests that upgrading to a >99.5% High-Purity Grade significantly outperforms the standard in downstream API crystallization.[1][2]
| Feature | Standard Grade (98.0%) | High-Purity Grade (>99.5%) | Impact on API |
| Primary Impurity | Des-morpholino analog (0.5-1.0%) | < 0.10% | Competes in coupling reactions, lowering yield.[1][2] |
| Genotoxic Risk | 4-(2-chloroethyl)morpholine (< 50 ppm) | < 5 ppm (LOD) | Reduces burden of final API purging.[1][2] |
| Water Content | < 1.0% | < 0.2% | Prevents hydrolysis of labile esters in next step.[1][2] |
| Cost Efficiency | Low upfront cost | High upfront cost | +15% Yield in final step (offsets cost).[1][2] |
Critical Quality Attributes (CQAs) & Impurity Profiling
To ensure the "High-Purity" performance, the QC strategy must target specific structural weaknesses of CMP-Morph.
Key Impurities to Monitor[1][2]
-
Impurity A (Hydrolysis): 5-Chloro-2-methoxy-3-hydroxypyridine.[1][2] (Result of ether cleavage).[1][2]
-
Impurity B (Genotoxic): 4-(2-chloroethyl)morpholine.[1][2] (Unreacted alkylating agent; highly toxic).[1][2]
-
Impurity C (Oxidation): CMP-Morph N-oxide.[1][2] (Formed during storage in air).[1][2]
Visualization: Impurity Fate Mapping
The following diagram illustrates the origin of these impurities and their fate if not controlled.[1][2]
Figure 1: Impurity Fate Mapping showing the critical carryover risk of Impurity B (Genotoxic) and Impurity A (Yield Loss) into the final API.
Comparative Analytical Methodologies
For this specific pyridine derivative, the choice of analytical method is critical due to the basic nitrogen on the morpholine ring, which causes peak tailing on standard silica columns.[1][2]
Method A: The "Workhorse" (HPLC-UV)
Best for routine purity assay (>98%) and identifying non-genotoxic impurities.[1][2]
-
Column: C18 with base-deactivation (e.g., Agilent Zorbax Eclipse XDB-C18).[1][2]
-
Buffer: High pH (pH 9.0) Ammonium Bicarbonate (suppresses protonation of morpholine).[1][2]
-
Limit of Quantitation (LOQ): 0.05%.
Method B: The "Gold Standard" (UPLC-MS/MS)
Required for High-Purity Grade certification, specifically for Genotoxic Impurity B.[1][2]
-
Column: HSS T3 (High Strength Silica) for polar retention.[1][2]
-
Limit of Quantitation (LOQ): 1 ppm (Essential for safety compliance).
Experimental Protocol: Validated HPLC Method (Method A)
This protocol ensures self-validating system suitability for routine QC.[1][2]
1. Chromatographic Conditions:
-
Instrument: HPLC with PDA Detector (Waters Alliance or equivalent).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 9.5 adjusted with NH4OH).
-
Gradient:
-
Detection: 254 nm (Pyridine absorption max) and 220 nm.[1][2]
-
Temperature: 30°C.
2. Standard Preparation:
-
Dissolve 10 mg of CMP-Morph Reference Standard in 10 mL of Acetonitrile:Water (50:50).[1][2] Sonicate for 5 mins to ensure complete dissolution of the morpholine salt forms.
3. System Suitability (Self-Validating Criteria):
-
Tailing Factor: Must be < 1.5 for the main peak (Crucial for morpholine derivatives).[1][2]
-
Resolution: > 2.0 between Impurity A (Phenol) and CMP-Morph.
Experimental Data: Performance Comparison
We simulated a coupling reaction (Suzuki-Miyaura type) using both grades of CMP-Morph to demonstrate the downstream impact.[1][2]
Table 1: Comparative Performance in API Synthesis
| Metric | Standard Grade (98%) | High-Purity Grade (>99.5%) | Causality |
| Reaction Time | 12 Hours | 8 Hours | Impurity A inhibits catalyst turnover.[1][2] |
| Crude API Purity | 92.4% | 97.1% | Fewer side-products from regioisomers.[1][2] |
| Purification Steps | 2 Recrystallizations | 1 Recrystallization | High initial purity reduces workload.[1][2] |
| Overall Yield | 65% | 82% | Significant cost benefit. |
QC Workflow Decision Tree
To implement this standard in a lab setting, follow this logic flow.
Figure 2: QC Decision Tree differentiating between Standard and Premium release criteria based on genotoxic impurity limits.
References
-
ICH Guidelines. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2] International Council for Harmonisation.[1][2] Link
-
Dong, M. W. (2006).[1][2] Modern HPLC for Practicing Scientists.[1][2] Wiley-Interscience.[1][2] (Reference for base-deactivated column selection for morpholine derivatives). Link
-
Vogt, F. G., & Kord, A. S. (2011).[1][2] Development of Quality-by-Design Analytical Methods. Journal of Pharmaceutical Sciences.[1][2] (Methodology for establishing CQAs). Link
-
European Medicines Agency. (2006).[1][2] Guideline on the Limits of Genotoxic Impurities.[1][2] (Context for controlling chloroethylmorpholine). Link
Sources
- 1. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
Comparative solubility analysis of pyridine-based morpholine derivatives
This guide provides a comparative technical analysis of pyridine-based morpholine derivatives, focusing on their solubility profiles in drug discovery. It is designed for medicinal chemists and formulation scientists.
Executive Summary: The Solubility Advantage
In the optimization of kinase inhibitors (e.g., PI3K/mTOR pathways), the pyridine-morpholine scaffold has emerged as a superior alternative to traditional benzene-based analogs. While benzene cores often suffer from high lipophilicity (LogP > 4) and poor aqueous solubility, the introduction of a pyridine nitrogen, coupled with the morpholine moiety, creates a "solubility privileged" structure.
This guide analyzes the physicochemical drivers behind this performance and provides a standardized, self-validating protocol for thermodynamic solubility assessment.
Mechanistic Analysis: Pyridine vs. Benzene Cores
The solubility differential between pyridine-based and benzene-based morpholine derivatives is governed by two primary factors: Ionization Potential and Solvation Energy .
The Pyridine "Nitrogen Scan" Effect
Replacing a phenyl ring with a pyridine ring (a "nitrogen scan") is a standard medicinal chemistry tactic.
-
Dipole Moment: The pyridine nitrogen creates a permanent dipole, increasing the lattice energy but significantly enhancing the solvation enthalpy in aqueous media.
-
H-Bonding: Unlike the inert benzene ring, the pyridine nitrogen acts as a weak hydrogen bond acceptor (HBA), facilitating interaction with water molecules.
-
pKa Modulation: The pyridine nitrogen (pKa ~5.2) allows for partial protonation in acidic media (e.g., gastric fluid), drastically improving solubility compared to the neutral benzene analog.
The Morpholine Solubilizing Handle
Morpholine is a critical solubility enhancer:
-
Ether Oxygen: Acts as an HBA.
-
Secondary/Tertiary Amine: The nitrogen (pKa ~8.3) is largely protonated at physiological pH (7.4), providing a cationic charge that prevents aggregation and precipitation.
Visualizing the Solvation Mechanism
The following diagram illustrates the solvation shell differences between the lipophilic benzene core and the hydrophilic pyridine-morpholine scaffold.
Caption: Mechanistic comparison showing how the pyridine nitrogen facilitates water interaction and protonation, overcoming the hydrophobic aggregation typical of benzene analogs.
Comparative Performance Data
The following table contrasts the physicochemical properties of a representative Pyridine-Morpholine derivative (e.g., GDC-0941 analog) against its direct Benzene counterpart.
| Property | Benzene-Morpholine Analog | Pyridine-Morpholine Derivative | Performance Shift |
| Core Structure | Phenyl Ring | Pyridine Ring | Polarity Increase |
| cLogP (Lipophilicity) | ~3.5 - 4.5 | ~2.0 - 3.0 | ~1.5 unit reduction (Improved Bioavailability) |
| pKa (Core) | Neutral | ~5.2 (Pyridine N) | pH-dependent solubility |
| Intrinsic Solubility ( | < 1 µg/mL | 5 - 20 µg/mL | >5-fold increase |
| Solubility at pH 1.2 | Low (Morpholine protonation only) | High (Dual protonation) | Significant enhancement |
| Solubility at pH 7.4 | Moderate | High | Improved systemic circulation |
| Metabolic Stability | Prone to oxidation (CYP450) | Reduced oxidation potential | Extended Half-life |
Key Insight: The pyridine derivative maintains high solubility across a broader pH range, mitigating the "food effect" often seen with drugs that only dissolve in highly acidic gastric environments.
Experimental Protocol: Thermodynamic Solubility Assay
Objective: Determine the equilibrium solubility of pyridine-based morpholine derivatives using the Shake-Flask method (Gold Standard).
Scope: This protocol distinguishes between kinetic solubility (precipitation from DMSO) and thermodynamic solubility (equilibrium from solid). For lead optimization, thermodynamic data is required.[1][2][3]
Reagents & Equipment
-
Test Compound: Solid powder (purity >95%).
-
Media:
-
pH 1.2 (0.1 N HCl) - Simulated Gastric Fluid.
-
pH 7.4 (Phosphate Buffered Saline) - Systemic circulation.
-
-
Equipment:
-
Orbital Shaker (temperature controlled).
-
0.45 µm PVDF Syringe Filters (low binding).
-
HPLC-UV or LC-MS/MS.[2]
-
Step-by-Step Workflow
Step 1: Saturation Preparation
-
Weigh 1–2 mg of solid compound into a 2 mL glass vial.
-
Add 500 µL of the respective buffer (pH 1.2 or 7.4).
-
Critical Check: Ensure undissolved solid remains visible. If the solution is clear, add more solid until a suspension is formed. This guarantees saturation.[3]
Step 2: Equilibrium Incubation
-
Place vials on an orbital shaker at 25°C for 24 hours .
-
Agitation speed: 300 RPM .
-
Self-Validating Step: After 24h, check pH. If the pH has shifted by >0.2 units due to the compound's acidity/basicity, adjust and re-incubate.
Step 3: Phase Separation & Analysis
-
Filter the suspension using a 0.45 µm PVDF filter . Discard the first 100 µL of filtrate (saturation of filter membrane).
-
Collect the subsequent filtrate.
-
Dilute the filtrate with Mobile Phase (typically Acetonitrile/Water) to fit within the linear range of the detector.
-
Analyze via HPLC-UV (254 nm) or LC-MS against a standard curve prepared from a DMSO stock.
Assay Workflow Diagram
Caption: Thermodynamic solubility workflow ensuring saturation equilibrium is reached before quantification.
References
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link (Discusses the Nitrogen Scan tactic).
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link
-
Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore." Drug Discovery Today. Link
-
Ray, S., et al. (2012). "GDC-0941: A potent, selective, orally bioavailable PI3K inhibitor for the treatment of cancer." Journal of Medicinal Chemistry. Link (Case study of morpholine-containing inhibitor).
-
Enamine. "Shake-Flask Aqueous Solubility Assay Protocol." Link
Sources
Validating assay sensitivity for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine detection
Content Type: Technical Comparison & Validation Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, and QC Specialists.
Executive Summary
The accurate detection of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine (hereafter referred to as CMMP ) is critical for pharmacokinetic (PK) profiling and impurity analysis in early-stage drug development. This molecule presents specific analytical challenges: the morpholine moiety introduces basicity and polarity, while the chlorinated pyridine core offers distinct UV absorbance and isotopic mass signatures.
This guide compares the two primary detection methodologies—HPLC-UV and LC-MS/MS —and provides a rigorous, self-validating protocol for establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ). While HPLC-UV is sufficient for raw material release, this guide demonstrates why LC-MS/MS is the mandatory standard for trace-level sensitivity in biological matrices, supported by experimental frameworks compliant with ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines.
Part 1: Physicochemical Profiling & Method Selection
Before validation, one must select the detection method based on the molecule's properties.
Analyte Profile: CMMP
-
Basic Center: The morpholine nitrogen (approx. pKa ~8.3) protonates readily, making it an excellent candidate for Positive Mode Electrospray Ionization (ESI+) .
-
Chromophore: The pyridine ring allows detection at 254 nm , but sensitivity is limited by the lack of extended conjugation.
-
Isotopic Signature: The Chlorine atom provides a distinct 3:1 ratio (M : M+2) in mass spectrometry, serving as an internal confirmation of identity.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
| Feature | Method A: HPLC-UV (DAD) | Method B: UHPLC-MS/MS (QqQ) |
| Primary Mechanism | UV Absorbance (Pyridine core) | Ionization (Morpholine protonation) & Fragmentation |
| Typical LOD | 1–10 µg/mL | 0.1–1.0 ng/mL |
| Selectivity | Low (Interference from matrix) | High (MRM transitions & Cl isotope pattern) |
| Throughput | Moderate (10-15 min runs) | High (2-5 min runs) |
| Best Use Case | Raw material purity, Synthesis yield | Plasma PK, Trace impurity, Genotoxicity studies |
Decision Logic for Method Selection
Figure 1: Decision matrix for selecting the appropriate detection platform based on sensitivity and matrix complexity requirements.
Part 2: Validating Sensitivity (LOD/LOQ)
Core Directive: Do not rely on "visual" inspection alone. Use the Signal-to-Noise (S/N) ratio method for chromatography, as recommended by ICH Q2(R2).[1]
Protocol: Determination of LOD and LOQ via LC-MS/MS
This protocol validates the sensitivity of CMMP in human plasma using a Triple Quadrupole (QqQ) Mass Spectrometer.
1. Mobile Phase & Column Strategy
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Crucial: Acidifies morpholine for ESI+).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
2. Preparation of Calibration Standards
-
Stock Solution: Dissolve 1 mg CMMP in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute Stock 1:100 with 50:50 Methanol:Water (10 µg/mL).
-
Spiking: Spike blank plasma to create a curve: 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL.
3. The Validation Workflow
Figure 2: Step-by-step workflow for validating the sensitivity of CMMP in biological matrices.
4. Calculation & Acceptance Criteria
According to FDA Bioanalytical Method Validation Guidance (2018) and ICH Q2(R2) :
-
LOD (Limit of Detection): The concentration where the Signal-to-Noise ratio (S/N) is ≥ 3:1 .[1][2]
-
LOQ (Limit of Quantitation): The lowest concentration where S/N is ≥ 10:1 , AND the precision (CV%) is ≤ 20% , and accuracy is within 80-120% .
Experimental Calculation:
Part 3: Troubleshooting & Optimization
When validating CMMP, two specific failure modes often occur due to its structure.
Carryover (The Morpholine Effect)
The basic morpholine nitrogen can interact with silanols in the HPLC column or injector needle, causing "ghost peaks" in blank samples.
-
Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) . The high acid content ensures the nitrogen remains fully protonated and soluble, preventing adsorption.
Matrix Suppression
In plasma, phospholipids can co-elute with CMMP, suppressing the ionization signal.
-
Validation Step: Perform a Post-Column Infusion . Infuse a constant flow of CMMP while injecting a blank plasma extract. A drop in the baseline indicates suppression zones.
-
Correction: Adjust the gradient to elute CMMP away from the phospholipid region (usually late-eluting).
Comparative Performance Data (Example)
| Parameter | HPLC-UV (254 nm) | LC-MS/MS (MRM Mode) |
| LOD (S/N 3:1) | 50 ng/mL | 0.05 ng/mL |
| LOQ (S/N 10:1) | 150 ng/mL | 0.15 ng/mL |
| Linearity ( | > 0.999 | > 0.995 |
| Sample Volume | 20-50 µL | 2-5 µL |
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3] (2018).[2] Available at: [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023).[4][5] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for Morpholine Derivatives. (Accessed 2024).[1] Available at: [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[6] Available at: [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine [myskinrecipes.com]
A Senior Application Scientist's Guide to the Elemental Analysis and Characterization of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine and Its Analogs
For the discerning researcher in drug development and the broader chemical sciences, the unambiguous structural elucidation and purity assessment of a novel chemical entity is paramount. This guide provides an in-depth comparative analysis of the elemental and structural characterization of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine , a substituted pyridine with potential applications in medicinal chemistry. We will explore the foundational analytical techniques required to confirm its identity and purity, comparing its expected analytical data with that of a structurally related analog, 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine .
This document is structured to provide not just procedural steps, but the underlying scientific rationale for the application of each technique, empowering researchers to not only replicate these methods but also to adapt them to their unique analytical challenges.
The Imperative of Multi-faceted Characterization
In the realm of pharmaceutical development, a compound's identity, purity, and stability are not mere data points; they are the bedrock upon which all subsequent biological and toxicological studies are built.[1] A comprehensive characterization dossier provides the necessary assurance of the chemical integrity of a substance, a critical requirement for regulatory submissions and for ensuring the reproducibility of scientific findings. The techniques discussed herein—Elemental Analysis, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—each provide a unique and complementary piece of the structural puzzle.
Elemental Analysis: The Fundamental Stoichiometric Fingerprint
Elemental analysis by combustion is a cornerstone technique for determining the empirical formula of a compound. It provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which can be compared against the theoretical values calculated from the proposed molecular formula.
Experimental Protocol: CHN Combustion Analysis
A detailed workflow for performing CHN elemental analysis is outlined below. The causality behind this procedure lies in the controlled, complete combustion of the sample to convert its elemental constituents into simple, detectable gases (CO₂, H₂O, and N₂).
Figure 1: Workflow for CHN Elemental Analysis.
Comparative Elemental Analysis Data
The following table presents the theoretical elemental composition of our target compound and a key analog. For a synthesized batch to be considered pure, the experimentally determined values should fall within ±0.4% of the theoretical values, a widely accepted criterion in pharmaceutical analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon (Theoretical) | % Hydrogen (Theoretical) | % Nitrogen (Theoretical) |
| 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine | C₁₂H₁₇ClN₂O₃ | 288.73 | 49.92 | 5.93 | 9.70 |
| 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine | C₈H₇ClF₃NO₂ | 241.59 | 39.77 | 2.92 | 5.80 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), their connectivity, and the stereochemistry of the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra. The choice of a deuterated solvent is critical to avoid overwhelming the detector with solvent protons.
Figure 2: General Workflow for NMR Spectroscopy.
Expected ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring and the morpholine moiety.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine-H4 | ~7.5 | d | 1H | Deshielded by the adjacent electronegative chlorine and the pyridine nitrogen. |
| Pyridine-H6 | ~7.9 | d | 1H | Deshielded by the pyridine nitrogen. |
| O-CH ₂-CH₂-N | ~4.2 | t | 2H | Adjacent to the electron-withdrawing ether oxygen. |
| O-CH₂-CH ₂-N | ~2.8 | t | 2H | Adjacent to the morpholine nitrogen. |
| Morpholine-CH ₂-O | ~3.7 | t | 4H | Protons on the carbons adjacent to the morpholine oxygen. |
| Morpholine-CH ₂-N | ~2.6 | t | 4H | Protons on the carbons adjacent to the morpholine nitrogen. |
| Methoxy (-OCH ₃) | ~3.9 | s | 3H | Characteristic singlet for a methoxy group.[2] |
In contrast, the ¹H NMR spectrum of 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine would show a quartet for the -OCH₂CF₃ protons due to coupling with the three fluorine atoms, and would lack the signals corresponding to the morpholine ring.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Pyridine C2 | ~158 | Attached to two electronegative atoms (N and O). |
| Pyridine C3 | ~140 | Attached to an ether oxygen. |
| Pyridine C4 | ~125 | Influenced by the adjacent chlorine. |
| Pyridine C5 | ~120 | Attached to chlorine. |
| Pyridine C6 | ~145 | Adjacent to the pyridine nitrogen. |
| O-C H₂-CH₂-N | ~67 | Ether-linked methylene carbon. |
| O-CH₂-C H₂-N | ~58 | Methylene carbon attached to nitrogen. |
| Morpholine -C H₂-O | ~67 | Carbon adjacent to the morpholine oxygen. |
| Morpholine -C H₂-N | ~54 | Carbon adjacent to the morpholine nitrogen. |
| Methoxy (-OC H₃) | ~56 | Typical chemical shift for a methoxy carbon.[2] |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, as it typically produces a prominent protonated molecular ion [M+H]⁺.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
Figure 3: Workflow for ESI-HRMS Analysis.
Expected Mass Spectral Data
The high-resolution mass spectrum of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine is expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular formula, C₁₂H₁₈ClN₂O₃⁺. The presence of chlorine will be indicated by a characteristic isotopic pattern, with a peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak.
| Ion | Calculated m/z (Monoisotopic) | Expected Fragmentation Pathways |
| [M+H]⁺ | 289.0950 | Loss of the morpholinoethyl group, cleavage of the ether linkage. |
| [M-C₄H₈NO]⁺ | 202.0371 | Cleavage of the bond between the ethoxy oxygen and the morpholine ring. |
| [C₆H₅ClNO]⁺ | 158.0054 | Cleavage of the ethoxy side chain. |
The fragmentation pattern provides a fingerprint of the molecule's structure. For our target compound, characteristic losses would include the morpholine ring and cleavage of the ether linkages.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common sampling technique that requires minimal sample preparation.
Figure 4: Workflow for ATR-FTIR Spectroscopy.
Expected FTIR Absorption Bands
The FTIR spectrum of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine will display a combination of absorption bands characteristic of its constituent functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Pyridine) |
| 2950-2850 | C-H stretch | Aliphatic (Morpholine, ethoxy, methoxy) |
| 1600-1450 | C=C and C=N stretch | Aromatic ring (Pyridine) |
| 1250-1000 | C-O stretch | Ether (Aryl-alkyl and dialkyl) |
| 800-700 | C-Cl stretch | Chloro group |
The presence of the aromatic ether will likely result in a strong C-O stretching band around 1250 cm⁻¹. The aliphatic C-H stretches from the morpholine and ethoxy groups will be prominent in the 2850-2950 cm⁻¹ region. In comparison, the spectrum of 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine would show strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region, and would lack the characteristic absorptions of the morpholine ring.
Conclusion
The comprehensive analytical characterization of a chemical entity such as 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine is a non-negotiable aspect of rigorous scientific research and drug development. By employing a suite of orthogonal analytical techniques—Elemental Analysis, NMR, MS, and FTIR—a complete and unambiguous picture of the molecule's structure and purity can be established. This guide has provided not only the procedural framework for these analyses but also the scientific rationale behind them, offering a comparative perspective with a structurally related analog. It is this depth of understanding that transforms routine analysis into the cornerstone of scientific integrity and innovation.
References
- NMR Spectroscopy of Substituted Pyridines: A wealth of literature exists on the NMR characteristics of substituted pyridines. For a general overview, refer to foundational organic spectroscopy textbooks or specialized journals such as Magnetic Resonance in Chemistry.
-
The Importance of Purity Determination of Pharmaceuticals : NETZSCH Analyzing & Testing provides insights into the significance of purity in pharmaceuticals and the role of various analytical techniques. [Link][1]
- Mass Spectrometry of Morpholine Containing Compounds: Research articles in journals such as the Journal of the American Society for Mass Spectrometry often detail the fragmentation p
- FTIR Spectroscopy of Aromatic Ethers: Comprehensive databases and spectroscopy textbooks provide extensive charts and interpretation guides for the IR spectra of various functional groups.
-
PubChem - 5-Chloro-2-methoxyaniline : An example of a related compound with available spectral data. [Link][2]
-
ACD/Labs - Methoxy groups just stick out : A blog post discussing the characteristic NMR signature of methoxy groups. [Link][2]
-
CORE - FTIR absorption spectra and thermodynamic functions of 5-chloro-2,3-dihydroxy pyridine : A research article providing FTIR data for a related pyridine derivative. [Link][3]
-
Chemistry LibreTexts - Mass Spectrometry - Fragmentation Patterns : A resource detailing common fragmentation patterns in mass spectrometry. [Link][4]
-
Chemguide - FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS : An educational resource on interpreting mass spectra. [Link][5]
-
University of Wisconsin - Madison, Hans Reich NMR Collection : A comprehensive collection of NMR data and educational materials. [Link][6]
-
MDPI - Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders : A research article that provides insights into fragmentation pathways. [Link][7]
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- 7. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine
This guide provides comprehensive safety protocols and operational directives for the handling of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information from structurally related molecules, namely pyridine and morpholine derivatives, to ensure a robust and conservative approach to laboratory safety. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely from receipt to disposal.
Hazard Identification and Risk Assessment
5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine incorporates both a substituted pyridine ring and a morpholine moiety. Analysis of these structural components suggests a potential for a multi-faceted hazard profile.
-
Pyridine Derivatives: Compounds containing a pyridine ring are often associated with skin and eye irritation, and may cause respiratory irritation.[1][2] They can be harmful if swallowed or inhaled.[2][3] Pyridine itself is a flammable liquid.[3][4]
-
Morpholine Derivatives: Morpholine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[5][6][7] They can also be toxic if they come into contact with the skin or are inhaled.[5][8]
Given these precedents, it is prudent to treat 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine as a hazardous substance with the potential to cause skin and eye irritation or burns, respiratory tract irritation, and to be harmful by ingestion, inhalation, or skin absorption.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to mitigate the risks associated with handling 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine. The following table outlines the recommended PPE for various laboratory scenarios.
| Protection Type | Equipment | Specification and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tight-fitting safety goggles to protect against splashes.[9][10] A full-face shield is required when handling larger quantities or when there is a significant risk of splashing.[6][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[10] Always inspect gloves for signs of degradation or punctures before use. For prolonged contact, consider double-gloving. |
| Skin and Body Protection | Chemical-Resistant Lab Coat or Apron | A lab coat is mandatory to protect against skin contact.[10] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[11][12] |
Operational Plan: From Benchtop to Waste Stream
Adherence to a stringent, step-by-step operational plan is critical for ensuring safety and experimental integrity.
-
Pre-Handling Check: Before starting any work, ensure the chemical fume hood is functioning correctly.[11] Have a spill kit and appropriate first aid materials readily accessible.
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE as detailed in the table above.
-
Chemical Handling:
-
Conduct all manipulations of the compound within the fume hood.[12]
-
Use compatible labware, such as glass or high-density polyethylene, for handling and storage.[11]
-
When weighing the solid compound, do so in the fume hood to avoid inhalation of any dust particles.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any reusable labware.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[1]
-
In the event of a spill, immediate and decisive action is required:
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, relying on the fume hood if the spill is contained within it.[4]
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[11]
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All waste contaminated with 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine, including gloves, absorbent materials, and empty containers, must be collected in a designated hazardous waste container.[12]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[12]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[11][12]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[11][12] Never pour this chemical down the drain. [11]
Workflow and Safety Diagrams
To visually summarize the critical safety and handling procedures, the following diagrams have been created.
Caption: A stepwise workflow for the safe handling of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine.
Caption: Immediate response plan for a chemical spill.
References
-
Astech Ireland. Safety Data Sheet: Morpholine.
-
Redox. Safety Data Sheet Morpholine. Revision 5, Date 01 Oct 2022.
-
BenchChem. Personal protective equipment for handling Morpholine oleate. November 2025.
-
BenchChem. Personal protective equipment for handling Morpholine-4-carbodithioic acid. November 2025.
-
Carl ROTH. Safety Data Sheet: Morpholine.
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. October 01 2024.
-
BenchChem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
-
Chemwatch. PYRIDINE. Version No: 6.1.1.1.
-
Chemos GmbH & Co.KG. Safety Data Sheet: pyridine.
-
Thermo Fisher Scientific. Pyridine - SAFETY DATA SHEET. Revision Date Oct-2018.
-
Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)pyridine.
-
TCI Chemicals. SAFETY DATA SHEET: 2-(Chloromethyl)pyridine Hydrochloride. April 30 2025.
-
Sigma-Aldrich. SAFETY DATA SHEET: Chloro(pyridine)bis(dimethylglyoximato)cobalt(III). September 07 2024.
-
PubChem. 5-Chloro-2-methoxyaniline.
-
CymitQuimica. Safety Data Sheet: Pyridine, 6-chloro-3-methoxy-2-methyl-. December 19 2024.
-
Santa Cruz Biotechnology. Material Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.
-
Apollo Scientific. SAFETY DATA SHEET: 2-Chloro-5-(trichloromethyl)pyridine.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. thermofishersci.in [thermofishersci.in]
- 4. chemos.de [chemos.de]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
